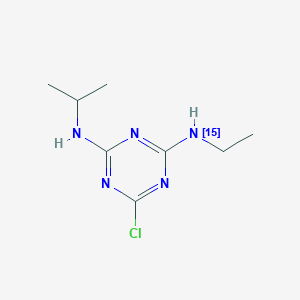

2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine

Overview

Description

2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine is a chemical compound with the molecular formula C8H14ClN5. It is a derivative of atrazine, a widely used herbicide. This compound is notable for its isotopic labeling with nitrogen-15, which makes it useful in various scientific studies, particularly in environmental and agricultural research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine typically involves the reaction of cyanuric chloride with ethylamine and isopropylamine. The isotopic labeling with nitrogen-15 is achieved by using nitrogen-15 enriched reagents. The reaction conditions generally include:

Temperature: The reaction is carried out at a controlled temperature, often around 0-5°C initially, followed by a gradual increase to room temperature.

Solvent: Common solvents used include acetone or acetonitrile.

Catalysts: No specific catalysts are required for this reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification: Techniques such as crystallization or chromatography are used to purify the final product.

Quality Control: Rigorous testing to ensure isotopic purity and chemical composition.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Products depend on the nucleophile used, such as 2-amino-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine.

Oxidation: Products include various oxidized derivatives.

Reduction: Reduced forms of the compound, often leading to the removal of the chlorine atom.

Scientific Research Applications

2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine is used in various scientific research applications:

Environmental Studies: To trace the fate and transport of atrazine in the environment.

Agricultural Research: To study the metabolism and degradation of herbicides in crops and soil.

Biological Studies: To investigate the effects of atrazine and its derivatives on biological systems.

Industrial Applications: Used in the synthesis of other nitrogen-15 labeled compounds for research purposes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine involves its interaction with photosynthetic pathways in plants. It inhibits photosystem II, leading to the disruption of electron transport and ultimately causing plant death. The molecular targets include the D1 protein in the photosystem II complex .

Comparison with Similar Compounds

Similar Compounds

Atrazine: 2-Chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine.

Simazine: 2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine.

Propazine: 2-Chloro-4,6-bis(isopropylamino)-1,3,5-triazine.

Uniqueness

2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine is unique due to its isotopic labeling with nitrogen-15, which makes it particularly valuable for tracing studies and understanding the environmental and biological fate of atrazine derivatives .

Biological Activity

2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine, a derivative of atrazine, is a chemical compound with significant biological activity. It is characterized by its molecular formula and is primarily utilized in environmental and agricultural research due to its isotopic labeling with nitrogen-15. This article explores its biological effects, mechanisms of action, and applications in scientific research.

| Property | Value |

|---|---|

| Molecular Formula | C8H14ClN5 |

| Molecular Weight | 216.68 g/mol |

| CAS Number | 287476-17-9 |

| IUPAC Name | 6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-di(15N)amine |

The primary mechanism of action for this compound involves the inhibition of photosystem II in plants. This disruption leads to the inhibition of electron transport during photosynthesis, ultimately causing plant death. The compound specifically targets the D1 protein within the photosystem II complex .

Toxicological Effects

Research indicates that this compound can elicit various biological effects across different organisms:

- Neurological Effects : Studies have shown that atrazine and its derivatives can cause neurological alterations in model organisms such as mice. Following oral exposure to atrazine, significant changes in behavior and neurological function were observed .

- Immunological Impact : Exposure to this compound has been linked to immunosuppressive effects in mammals. It alters immune responses and can lead to increased susceptibility to infections .

- Developmental Changes : In developmental studies using animal models, atrazine exposure has resulted in significant biochemical and morphological changes during critical growth periods .

Metabolism and Excretion

A study on the metabolism of atrazine in mice revealed that the compound is rapidly metabolized and cleared from the body. The major metabolite identified was didealkyl atrazine (DACT), which was found in high concentrations in urine and brain tissues following exposure . The kinetics of atrazine metabolism indicate that while the parent compound peaks quickly in plasma, its metabolites persist longer in biological tissues.

Case Studies

- Atrazine Metabolism Study : In a controlled study involving C57BL/6 mice exposed to varying doses of atrazine (5–250 mg/kg), it was found that plasma levels peaked at one hour post-dosing but declined rapidly thereafter. In contrast, DACT levels remained elevated for longer periods .

- Environmental Impact Assessment : Research on the environmental fate of atrazine derivatives has shown that these compounds can persist in soil and water systems, affecting non-target organisms and disrupting local ecosystems .

Applications in Research

The isotopic labeling of this compound makes it a valuable tool for various scientific applications:

- Environmental Studies : Used to trace herbicide transport and degradation processes in agricultural settings.

- Agricultural Research : Helps assess the impact of herbicides on crop health and soil microbiomes.

- Biological Studies : Facilitates investigations into the biochemical pathways affected by herbicides in both plants and animals .

Properties

IUPAC Name |

6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-di(15N)amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWJVTOOROXGIU-DETAZLGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[15NH]C1=NC(=NC(=N1)Cl)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583908 | |

| Record name | 6-Chloro-N~2~-ethyl-N~4~-(propan-2-yl)-1,3,5-triazine-2,4-(2-~15~N)diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287476-17-9 | |

| Record name | 6-Chloro-N~2~-ethyl-N~4~-(propan-2-yl)-1,3,5-triazine-2,4-(2-~15~N)diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.